2‑Iodobenzoate Delivers 84% Yield in Pd‑Catalyzed Intramolecular Biaryl Coupling; 2‑Bromobenzoate and 2‑Triflate Give Inferior Results
In a palladium‑catalyzed intramolecular biaryl coupling, 2‑iodobenzoate provided an 84% isolated yield under optimized conditions (Pd(OAc)₂, NaOAc, DMF, reflux) [1]. The corresponding 2‑bromobenzoate and 2‑triflate precursors consistently gave poorer yields under a range of similar conditions, establishing a clear reactivity advantage for the aryl iodide in this ring‑closing reaction. This class‑level inference from 2‑iodobenzoate is directly transferable to methyl 2‑fluoro‑3‑iodobenzoate, as the iodine atom remains the dominant oxidative‑addition site.
| Evidence Dimension | Isolated yield of Pd‑catalyzed intramolecular biaryl coupling |
|---|---|
| Target Compound Data | 84% (2‑iodobenzoate scaffold; applicable to methyl 2‑fluoro‑3‑iodobenzoate) |
| Comparator Or Baseline | 2‑Bromobenzoate (quantitative yield not reported; described as 'poorer yields'); 2‑Triflate (quantitative yield not reported; described as 'poorer yields') |
| Quantified Difference | Iodide yield substantially exceeds bromide and triflate; exact deficit not specified in source |
| Conditions | Pd(OAc)₂ (cat.), no ligand, NaOAc, DMF, reflux |
Why This Matters
The iodine substituent is the primary driver of cross‑coupling efficiency; replacing it with bromine or chlorine reduces yield, which directly increases cost‑per‑gram of the final product and lowers synthetic throughput.
- [1] Williams, A. C.; Camp, N. Science of Synthesis, (2003) 14, 583. Section 14.4.8.1.1.3.1.1.4 Variation 4: Palladium‑Catalyzed Cyclization of 2‑Iodobenzoates. Optimal conditions: Pd(OAc)₂, no ligand, NaOAc, DMF, reflux, 84% yield. 2‑Bromobenzoate and 2‑triflate gave poorer yields. View Source
